molecular formula C7H10N2O B13324871 (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol

Katalognummer: B13324871
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: FLYWNSMGGSBXLK-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol is an organic compound that features a pyridine ring attached to an ethanolamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and an appropriate amino alcohol precursor.

    Reaction Conditions: The reaction may involve reductive amination or other suitable methods to introduce the amino group.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the pyridine ring or the amino group.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-aminoethanol: A simpler analog without the pyridine ring.

    Pyridoxine (Vitamin B6): Contains a pyridine ring with different functional groups.

    Nicotinamide: Another pyridine derivative with distinct biological activity.

Uniqueness

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol is unique due to its specific combination of a pyridine ring and an ethanolamine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

(1S)-2-amino-1-pyridin-2-ylethanol

InChI

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2/t7-/m0/s1

InChI-Schlüssel

FLYWNSMGGSBXLK-ZETCQYMHSA-N

Isomerische SMILES

C1=CC=NC(=C1)[C@H](CN)O

Kanonische SMILES

C1=CC=NC(=C1)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.